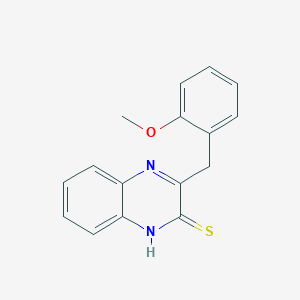

3-(2-Methoxybenzyl)quinoxaline-2-thiol

Description

Properties

IUPAC Name |

3-[(2-methoxyphenyl)methyl]-1H-quinoxaline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-19-15-9-5-2-6-11(15)10-14-16(20)18-13-8-4-3-7-12(13)17-14/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMBTEQJNUCTKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NC3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Properties

Research has shown that quinoxaline derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 3-(2-Methoxybenzyl)quinoxaline-2-thiol displayed broad-spectrum activity against various bacterial and fungal strains. The compound was effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. It was found to inhibit the growth of several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis through modulation of key apoptotic markers such as caspase-3 and Bcl-2 .

Case Study: Anticancer Efficacy

A recent study synthesized a series of quinoxaline derivatives, including this compound, which were tested for cytotoxicity against HepG-2 and MCF-7 cells. The most promising derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications to the methoxy group or the benzyl moiety can significantly influence the compound's potency and selectivity against various biological targets. For instance, variations in substituents on the benzyl ring have been shown to enhance anticancer activity while reducing toxicity .

Materials Science Applications

In addition to biological applications, this compound has potential uses in materials science. Its photochemical properties make it suitable for development as a photoinitiator in UV-curable coatings and adhesives. Quinoxaline derivatives have been explored as components in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .

Mechanism of Action

The mechanism by which 3-(2-Methoxybenzyl)quinoxaline-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can influence the compound's binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity

- 3-Hydrazinoquinoxaline-2-thiol: Shows promising in vitro antifungal activity against Candida species when combined with thymoquinone, suggesting synergistic effects .

- Target Compound: While direct data is unavailable, the 2-methoxybenzyl group may enhance antifungal potency compared to benzylthio derivatives due to improved target binding.

Anticancer and Antiviral Potential

- Quinoxaline derivatives with electron-withdrawing groups (e.g., trifluoromethyl, carboxylic acids) demonstrate varied bioactivities. For instance, 3-[(4-ethoxybenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid () highlights the role of polar substituents in modulating activity .

- Thiophene-containing analogs (e.g., 2-(3-thienyl)-2,3-dihydrofuro[2,3-b]quinoxaline) exhibit pharmacological activity attributed to π-π stacking interactions with biological targets .

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route to 3-(2-methoxybenzyl)quinoxaline-2-thiol involves a one-pot cyclo-condensation between 3-aminoquinoxaline-2-thiol and 2-methoxybenzyl halides (e.g., bromides or chlorides) in acidic media. As demonstrated in a patent, this method proceeds via nucleophilic substitution, where the thiol group of 3-aminoquinoxaline-2-thiol attacks the α-haloketone, followed by intramolecular cyclization. Acetic acid is commonly used as both solvent and catalyst, facilitating protonation of the carbonyl oxygen and enhancing electrophilicity at the α-carbon.

Example Protocol:

-

3-Aminoquinoxaline-2-thiol (1.215 mmol) and 2-methoxybenzyl bromide (1.5 equiv) are refluxed in glacial acetic acid (10 mL) for 2–3 hours.

-

Reaction progress is monitored via TLC.

-

The mixture is cooled, poured into ice water, and neutralized with NaHCO₃.

-

The precipitate is filtered, washed with ethanol, and recrystallized from benzene-petroleum ether.

Yield : 82–89%.

Optimization and Substituent Effects

Electron-donating groups on the benzyl moiety (e.g., methoxy) enhance reaction rates due to increased stability of the intermediate carbocation. For instance, phenacyl bromides with para-methoxy substituents require shorter reaction times (1.5–2 hours) compared to electron-withdrawing groups (e.g., nitro: 2.5 hours). Table 1 summarizes yields for analogous compounds, illustrating the impact of substituents.

Table 1: Yields of Thiazinoquinoxaline Derivatives from α-Haloketones

| Compound | R Group | Time (h) | Yield (%) |

|---|---|---|---|

| 3a | CH₃ | 2.15 | 89 |

| 3b | Ph | 2.0 | 82 |

| 3d | p-OMe-C₆H₄ | 2.20 | 79 |

| 3g | p-NO₂-C₆H₄ | 1.45 | 89 |

Substitution Reactions on 2,3-Dichloroquinoxaline

Two-Step Functionalization

An alternative approach involves synthesizing 2,3-dichloroquinoxaline (2,3-DCQ) as a precursor, followed by sequential substitution with 2-methoxybenzyl thiol . This method, adapted from studies on asymmetrically disubstituted quinoxalines, proceeds as follows:

-

Synthesis of 2,3-DCQ :

-

Thiol Substitution :

Challenges and Limitations

This route often requires harsh conditions and prolonged reaction times. Steric hindrance from the 2-methoxybenzyl group can reduce yields compared to smaller substituents (e.g., methyl or fluoro). Additionally, competing disubstitution (2,3-bis(thiol)quinoxaline) may occur unless stoichiometry is carefully controlled.

Sulfine-Mediated Synthesis from α-Oxosulfines

Innovative Pathway via Sulfine Intermediates

A novel method reported by Dong et al. utilizes α-oxosulfines derived from phenacyl sulfoxides. The mechanism involves:

-

Thermolysis Elimination : Phenacyl sulfoxides bearing 1-methyl-1H-tetrazole generate α-oxosulfines under heat.

-

Carbophilic Addition : o-Arylenediamines undergo site-selective addition to sulfines.

-

Cyclization and Dehydration : Intramolecular nucleophilic attack forms the quinoxaline core, followed by thiol incorporation.

Advantages Over Traditional Methods

This approach avoids hazardous α-haloketones and enables modular synthesis with diverse aryl groups. However, the requirement for specialized sulfoxide precursors limits its practicality for large-scale production.

Comparative Analysis of Methods

Table 2: Efficiency Metrics for Key Synthesis Routes

| Method | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|

| Cyclocondensation | 82–89 | 1.5–3 h | High |

| 2,3-DCQ Substitution | 70–85 | 20–40 h | Moderate |

| Sulfine-Mediated | 65–75 | 12 h | Low |

The cyclocondensation method offers the highest yields and shortest reaction times, making it the preferred industrial-scale approach. Substitution on 2,3-DCQ is less efficient but valuable for introducing multiple substituents. Sulfine-mediated synthesis, while innovative, remains experimental due to precursor complexity .

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Methoxybenzyl)quinoxaline-2-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiolation reactions. For example, 2,3-dichloroquinoxaline derivatives can react with thiolating agents like ammonium dithiocarbamate salts under reflux in chloroform (61°C, 12 hours) to introduce the thiol group . Optimization involves adjusting stoichiometry (e.g., 3:1 molar ratio of thiol to quinoxaline), solvent polarity, and reaction time. Purification via crystallization (e.g., benzene-petroleum ether) yields high-purity products (up to 92% yield) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., methoxybenzyl and thiol groups).

- X-ray Crystallography : Resolves tautomeric forms (thiol vs. thione) and molecular packing. For analogous quinoxaline-thiol derivatives, CCDC reference codes (e.g., 1983315) provide full structural data .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling quinoxaline-thiol derivatives in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .

- Work in ventilated fume hoods to prevent inhalation of dust/vapors.

- Store in airtight containers, away from ignition sources, and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How does the thiol-thione tautomerism of this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The equilibrium between thiol (SH) and thione (C=S) forms dictates nucleophilicity. Thiolates (deprotonated SH) are more reactive in alkylation or arylation reactions. Tautomer ratios can be quantified via H NMR (thiol protons at ~3-4 ppm) or FT-IR (S-H stretch ~2550 cm). Solvent polarity and pH adjustments (e.g., using triethylamine) shift the equilibrium to favor reactive thiolate species .

Q. What is the proposed mechanism for the antimicrobial synergy between this compound and thymoquinone against Candida species?

- Methodological Answer : Preliminary studies suggest thymoquinone disrupts fungal membrane integrity, enhancing intracellular uptake of the thiol derivative. The thiol group may inhibit fungal enzymes (e.g., cytochrome P450) or disrupt redox homeostasis. Synergy is assessed via checkerboard assays (FIC index <0.5) and time-kill curves. Further validation requires transcriptomic/proteomic analysis of treated Candida biofilms .

Q. How can computational modeling guide the design of quinoxaline-thiol derivatives with improved bioactivity?

- Methodological Answer :

- Docking Studies : Predict binding affinities to target proteins (e.g., fungal CYP51 or bacterial topoisomerases).

- QSAR Models : Correlate substituent effects (e.g., methoxy position) with antimicrobial IC values.

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases propose feasible synthetic routes for novel analogs .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Avoid overheating (>70°C) to prevent dimerization or oxidation of the thiol group.

- Inert Atmosphere : Use nitrogen/argon to suppress disulfide formation.

- Protecting Groups : Temporarily block reactive sites (e.g., methoxybenzyl) using tert-butyldimethylsilyl (TBDMS) groups during synthesis .

Data Contradictions and Validation

- Synthetic Yield Variability : Reported yields (e.g., 85–92%) may depend on reagent purity and crystallization efficiency. Reproducibility requires strict control of solvent grade and drying agents (e.g., molecular sieves) .

- Tautomer Stability : Conflicting NMR data on thiol-thione ratios highlight the need for standardized measurement conditions (e.g., DMSO-d6 vs. CDCl3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.